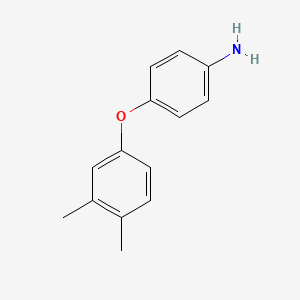

4-(3,4-Dimethylphenoxy)aniline

描述

Contextualization within Aniline (B41778) Derivatives Chemistry

Aniline, one of the most fundamental aromatic amines, consists of a phenyl group attached to an amino group (NH₂). guidechem.com Its derivatives are a broad and vital class of compounds in organic chemistry, formed by substituting one or more hydrogen atoms on the benzene (B151609) ring or the amino group. These modifications give rise to a vast array of molecules with diverse physical and chemical properties. guidechem.com 4-(3,4-Dimethylphenoxy)aniline fits within this class as a diaryl ether-linked aniline. The structure is characterized by a 3,4-dimethylphenoxy substituent at the para-position of the aniline ring. This specific arrangement of a phenoxy ether linkage and methyl group substitutions imparts distinct electronic and steric properties that influence its reactivity and potential applications.

Overview of Academic Research Trajectories

Academic and industrial research involving the this compound scaffold has primarily branched into two significant directions: medicinal chemistry and materials science. In medicinal chemistry, the focus has been on utilizing this compound as a key building block for the synthesis of bioactive molecules, particularly kinase inhibitors for targeted cancer therapy and agents against infectious diseases. vulcanchem.comnih.gov In materials science, the structural characteristics of this and related aniline derivatives are being exploited to develop advanced polymers and components for organic electronics, such as organic light-emitting diodes (OLEDs). vulcanchem.comresearchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(3,4-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-3-6-14(9-11(10)2)16-13-7-4-12(15)5-8-13/h3-9H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSYASHQOZQTII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 3,4 Dimethylphenoxy Aniline

Established Synthetic Routes

The synthesis of 4-(3,4-Dimethylphenoxy)aniline and its analogs relies on a foundation of well-established chemical reactions. These methods, refined over years of research, provide reliable pathways to this class of compounds.

Exploration of Precursor Chemistry and Starting Materials for Aniline (B41778) Synthesis

The journey to synthesizing this compound begins with the careful selection of precursor molecules. The fundamental building blocks for this compound are derivatives of phenol (B47542) and aniline. A common starting point is 3,4-dimethylphenol (B119073), which provides the dimethylphenoxy moiety of the target molecule. smolecule.com The other key precursor is a p-substituted benzene (B151609) ring that will ultimately become the aniline portion.

The synthesis often involves the initial preparation of a more complex intermediate, which is then converted to the final aniline derivative. For instance, a typical strategy involves the reaction of a phenol with a nitro-substituted aryl halide. The resulting nitro-compound is then reduced to form the desired aniline. This two-step process, involving C-O bond formation followed by nitro group reduction, is a cornerstone in the synthesis of many complex aniline derivatives.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) is a prominent strategy for constructing the diaryl ether linkage present in this compound. researchgate.net This reaction involves the attack of a nucleophile, in this case, a phenoxide, on an aryl halide or another substrate with a suitable leaving group. The aryl substrate must be "activated" by the presence of electron-withdrawing groups at positions ortho or para to the leaving group. researchgate.net

In the context of synthesizing this compound, a common approach is the reaction of 3,4-dimethylphenoxide with an activated p-substituted nitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The electron-withdrawing nitro group facilitates the displacement of the halide by the phenoxide. Following the SNAr reaction, the nitro group is then reduced to the amine functionality, yielding the final product. smolecule.com Microwave-assisted SNAr reactions have been shown to significantly accelerate the formation of diaryl ethers, often leading to very good yields in short reaction times. organic-chemistry.org

Condensation Reactions in the Formation of Aniline Derivatives

Condensation reactions, particularly the Ullmann condensation, represent a classical and still widely used method for the formation of diaryl ethers and, by extension, aniline derivatives like this compound. researchgate.netthieme-connect.comwikipedia.org The Ullmann reaction traditionally involves the copper-catalyzed coupling of a phenol with an aryl halide at elevated temperatures. wikipedia.orgorganic-chemistry.org

Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions with improved efficiency. These often employ soluble copper catalysts and various ligands to facilitate the C-O bond formation. epo.org For example, the synthesis of diaryl ethers can be achieved using a copper iodide catalyst in the presence of a base like triethylamine. jsynthchem.comjsynthchem.com The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds to create aryl amines. wikipedia.org While the direct synthesis of this compound via an Ullmann C-O coupling followed by a separate amination step is common, the principles of condensation reactions are central to constructing the core structure of this molecule.

Multi-Step Synthesis Approaches for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step synthetic sequences. trine.edu These routes allow for the introduction of various functional groups and structural modifications, leading to a diverse library of related compounds. A typical multi-step synthesis might begin with the nitration of a simple aromatic starting material, followed by a series of reactions to build the desired molecular framework. trine.edu

For instance, a synthetic route could involve the initial coupling of 3,4-dimethylphenol with a protected p-aminophenol derivative. Alternatively, a Mitsunobu reaction can be employed, reacting 3,4-dimethylphenol with a suitable alcohol, followed by functional group transformations to introduce the aniline moiety. vulcanchem.com The development of multi-step syntheses is crucial for accessing structurally complex molecules for applications in drug discovery and materials science, where precise control over the molecular architecture is paramount. nih.gov

Advanced Synthetic Techniques

In addition to established methods, the synthesis of this compound and its analogues benefits from the application of advanced catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions.

Catalytic Systems in the Synthesis of this compound and its Analogues

Modern synthetic chemistry heavily relies on catalysis to achieve transformations that would otherwise be difficult or inefficient. The synthesis of diaryl ethers and anilines has been significantly advanced by the development of sophisticated catalytic systems.

Brønsted Acid Catalysis: Brønsted acids can catalyze etherification reactions by protonating the hydroxyl group of an alcohol, making it a better leaving group. wikipedia.org In the context of diaryl ether synthesis, Brønsted acids can facilitate the condensation of phenols with alcohols or other substrates. wpmucdn.com While more commonly applied in other types of etherifications, the principles of Brønsted acid catalysis can be relevant in specific synthetic strategies for forming the ether linkage in this compound precursors. acs.orgrsc.org

Aminocatalysis: Aminocatalysis involves the use of small organic molecules, specifically amines, to catalyze chemical reactions. While direct application to the synthesis of this compound is less common, the principles of aminocatalysis are broadly applied in the formation of C-N bonds in other contexts. huangresearch.orgmdpi.com

Ruthenium-catalyzed Synthesis: Ruthenium catalysts have emerged as powerful tools for the synthesis of anilines and their derivatives. thieme-connect.com Ruthenium complexes can catalyze the amination of phenols with amines, providing a direct route to aniline compounds. thieme-connect.com These catalysts have also been employed in the synthesis of complex nitrogen-containing heterocycles from anilines. lookchemmall.compsu.eduacs.org Furthermore, visible-light-mediated ruthenium catalysis has been developed for the selective functionalization of unprotected anilines. acs.org These advanced methods offer potential for more efficient and selective syntheses of this compound and its analogues.

The table below summarizes some of the key synthetic reactions discussed:

| Reaction Type | Key Reagents/Catalysts | Application in Synthesis |

| Nucleophilic Aromatic Substitution (SNAr) | Activated Aryl Halide, Phenoxide, Base | Formation of the diaryl ether linkage. researchgate.net |

| Ullmann Condensation | Aryl Halide, Phenol, Copper Catalyst, Base | Formation of the diaryl ether linkage. wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Aryl Halide, Amine, Palladium Catalyst, Ligand, Base | Formation of the C-N bond in aniline derivatives. stackexchange.comwikipedia.org |

| Nitro Group Reduction | Nitro-aromatic compound, Reducing Agent (e.g., Fe/HCl, H2/Pd) | Conversion of a nitro-intermediate to the final aniline. smolecule.com |

| Ruthenium-catalyzed Amination | Phenol, Amine, Ruthenium Catalyst | Direct formation of anilines from phenols. thieme-connect.com |

Microwave-Assisted Synthesis Protocols

The synthesis of diaryl ethers and their derivatives, including this compound, has been significantly advanced through the use of microwave-assisted organic synthesis (MAOS). This technology offers substantial improvements over conventional heating methods, primarily by dramatically reducing reaction times from hours to minutes and often increasing product yields. nih.govacs.orgacs.org The two predominant coupling reactions for synthesizing the core structure of this compound are the Ullmann condensation and the Buchwald-Hartwig amination, both of which have been successfully adapted to microwave protocols.

In a typical microwave-assisted Ullmann condensation for forming the diaryl ether bond, a phenol (like 3,4-dimethylphenol) is reacted with an aryl halide. Microwave irradiation facilitates rapid heating of the polar solvent and reactants, overcoming the high activation energies often associated with these reactions. nih.govacs.org Similarly, the palladium-catalyzed Buchwald-Hartwig amination, used to form the C-N bond, benefits from microwave assistance. beilstein-journals.org Studies have shown that microwave irradiation can accelerate the coupling of aryl halides with amines, mediated by a palladium catalyst and a suitable ligand, such as XPhos. acs.orgbeilstein-journals.org For instance, a microwave-assisted Buchwald-Hartwig double amination procedure reduced reaction times from 24 hours under conventional heating to just 10-30 minutes, achieving moderate to excellent yields. acs.orgacs.orgnih.gov The microwave power can be precisely controlled, allowing for optimization of reaction conditions to maximize yield and minimize byproduct formation. acs.org

| Reaction Type | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | t-BuONa | Toluene (B28343) | 130-150 | 10-30 min | Moderate to Excellent | acs.orgacs.org |

| Ullmann Diaryl Ether Synthesis | CuI / N,N-dimethylglycine | Cs₂CO₃ | DMF | 150 | 30 min | Good to Excellent | researchgate.netresearchgate.net |

| SNAr Diaryl Ether Synthesis (Catalyst-Free) | None | K₂CO₃ | DMSO | Reflux | 5-10 min | High to Excellent | acs.orgorganic-chemistry.org |

Applications of Continuous Flow Reactors in Compound Production

Continuous flow reactors offer a powerful alternative to traditional batch processing for the synthesis of chemical compounds like this compound. This technology provides exceptional control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield, selectivity, and safety. nih.gov The high surface-area-to-volume ratio in microreactors or tubular reactors allows for highly efficient heat transfer, enabling reactions to be performed safely at temperatures and pressures that would be hazardous in large batch vessels. nih.govbeilstein-journals.org

For the production of diaryl ethers and related C-N coupled products, continuous flow processes have been successfully developed for both Ullmann-type and Buchwald-Hartwig reactions. beilstein-journals.orgacs.org In the context of diaryl ether synthesis via a nucleophilic aromatic substitution (SNAr) reaction, translating a microwave protocol to a continuous flow system resulted in a dramatic reduction in reaction time from minutes to just 60 seconds, while operating at 195 °C and 25 bar. beilstein-journals.orgresearchgate.net

Flow chemistry is particularly advantageous for reactions that involve solid byproducts, a common issue in Buchwald-Hartwig aminations which often use inorganic bases like NaOt-Bu. chemrxiv.org While these solids can clog the narrow channels of flow reactors, strategies such as using soluble organic bases (e.g., DBU) or employing sonication have been developed to mitigate this problem. acs.orgchemrxiv.org The stability of modern catalysts, such as palladium N-heterocyclic carbene (NHC) complexes, allows for prolonged operation in a flow system, and even enables on-stream catalyst recycling, making the process more economical and sustainable. acs.orgrsc.org

| Reaction Type | Reactor Type | Key Advantages | Typical Conditions | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Lab-scale mini-plant / Pilot-scale plant | Scalability, catalyst recycling, enhanced safety | 60-70 °C, 24 min residence time | rsc.orgrsc.org |

| Diaryl Ether Synthesis (SNAr) | Automated microreactor (Labtrix® S1) | Rapid optimization, reduced reaction time (60s) | 195 °C, 25 bar pressure | beilstein-journals.orgresearchgate.net |

| Homogeneous Buchwald-Hartwig Amination | Stainless-steel flow reactor | Avoids clogging by using soluble organic base (DBU) | 140 °C, 60 min residence time | chemrxiv.org |

Mechanistic Investigations and Reaction Kinetics

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. The primary routes involve either copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.

Elucidation of Reaction Mechanisms in this compound Synthesis

The synthesis of this compound can be envisioned through two main disconnections: the C-O ether bond or the C-N amine bond.

The Ullmann Condensation is a copper-catalyzed reaction used to form the diaryl ether linkage. While historically requiring harsh conditions, modern modifications use ligands to facilitate the reaction under milder temperatures. researchgate.netwikipedia.org The mechanism is complex and has been a subject of debate. Most evidence points to Cu(I) as the active catalytic species. rug.nl The cycle is generally proposed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide (e.g., 4-bromo-1-nitrobenzene) to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the Cu(I) catalyst. wikipedia.org

The Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction for forming the C-N bond. Its mechanism is well-established and proceeds through a catalytic cycle involving a Pd(0) species. nih.govwikipedia.orgacs.org The key steps are:

Oxidative Addition: The aryl halide (e.g., a bromo- or chloro-substituted 3,4-dimethyldiphenyl ether) adds to the Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step. nih.govacs.org

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide. acs.org

Reductive Elimination: The final C-N bond is formed as the product, this compound, is eliminated from the complex, regenerating the active Pd(0) catalyst. nih.govwikipedia.org

The choice of ligand (e.g., bidentate phosphines like BINAP or bulky monophosphines like XPhos) is critical, as it influences the stability of the catalytic species and the rates of oxidative addition and reductive elimination. wikipedia.org

Kinetic Studies of Formation Pathways

Kinetic studies provide quantitative insight into the factors controlling the rate of synthesis.

For the Ullmann Condensation , kinetic investigations have shown that the reaction is often first order with respect to the monomeric aryl halide and the amine (or phenoxide). oup.comoup.comoup.com The reaction rate's dependence on the catalyst concentration can be complex, sometimes showing a hyperbolic relationship, which may suggest the involvement of catalyst aggregation or the formation of off-cycle species. oup.comoup.com The reactivity of the aryl halide follows the order Ar-I > Ar-Br > Ar-Cl, consistent with the expected bond dissociation energies. rug.nl

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield in the synthesis of this compound are highly dependent on the careful control of various reaction conditions.

Catalyst and Ligand: In Ullmann reactions, the choice of copper source (CuI, Cu₂O) and ligand (e.g., N,N-dimethylglycine, phenanthroline) is crucial for achieving high yields at lower temperatures. researchgate.net For Buchwald-Hartwig amination, bulky electron-rich phosphine (B1218219) ligands (like XPhos) are highly effective as they promote the oxidative addition and reductive elimination steps. beilstein-journals.org

Base: The choice of base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu, KOt-Bu) is critical. Strong, non-nucleophilic bases are required to deprotonate the phenol or amine without competing in side reactions. beilstein-journals.org The base can also influence the catalyst's activity and stability. acs.org

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or toluene are commonly used to ensure the reactants remain in solution and to facilitate the high temperatures often required, especially in conventional heating methods. beilstein-journals.orgwikipedia.orgoup.com

Temperature: Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition and byproduct formation. Microwave heating and continuous flow reactors allow for precise temperature control, enabling rapid reactions at elevated temperatures while minimizing degradation. nih.govbeilstein-journals.org For example, microwave-assisted methods can achieve high yields in minutes at temperatures around 150°C. acs.orgbeilstein-journals.org

Substrate Electronics: The electronic properties of the substrates play a significant role. In SNAr and Ullmann reactions, electron-withdrawing groups on the aryl halide activate it for nucleophilic attack, increasing the reaction rate and yield. acs.orgresearchgate.net Conversely, electron-donating groups on the phenol increase its nucleophilicity. researchgate.net

| Parameter | Variation | Effect on Yield/Selectivity | Reference |

|---|---|---|---|

| Heating Method | Microwave vs. Conventional | Microwave significantly reduces time and often improves yield. | nih.govacs.org |

| Aryl Halide | I > Br > Cl | Iodides are most reactive, leading to higher yields or milder conditions. | wikipedia.orgrug.nl |

| Substituents (Aryl Halide) | Electron-withdrawing groups (e.g., NO₂) | Activate the ring, increasing reaction rate and yield. | acs.orgresearchgate.net |

| Ligand (Buchwald-Hartwig) | Bulky, electron-rich phosphines (e.g., XPhos) | Increases catalyst activity and stability, leading to higher yields. | beilstein-journals.org |

| Base | Strong inorganic (e.g., NaOtBu) vs. Organic (e.g., DBU) | Strong bases are highly effective but can be heterogeneous; soluble organic bases are suitable for flow chemistry. | chemrxiv.org |

Chemical Reactivity and Functional Group Interconversions

The chemical reactivity of this compound is dictated by its constituent functional groups: the primary aromatic amine, the diaryl ether linkage, and the two aromatic rings.

The aniline moiety is the most reactive site. The primary amino group (-NH₂) is basic and nucleophilic. It can undergo a variety of transformations:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.

Diazotization: Reaction with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. This intermediate is highly versatile and can be subsequently converted into a wide range of functional groups, including -OH, -F, -Cl, -Br, -I, -CN, and -H (Sandmeyer and related reactions).

Oxidation: The amino group is sensitive to oxidation and can be converted to nitroso or nitro derivatives, or can lead to polymerization (formation of aniline black) under strong oxidizing conditions. smolecule.com

The aromatic rings can undergo electrophilic aromatic substitution (EAS). The phenoxy group and the amino group are both strong activating, ortho, para-directing groups. The positions ortho to the amino group and the positions ortho and para to the ether oxygen are electronically enriched and thus susceptible to electrophiles. Steric hindrance from the bulky phenoxy group will influence the regioselectivity of these substitutions.

The diaryl ether bond is generally very stable and resistant to cleavage, requiring harsh conditions such as strong acids (HBr, HI) or reducing agents. This stability is a key feature of molecules containing this linkage.

Oxidation Pathways of the Aniline Moiety

The aniline moiety of this compound is susceptible to oxidation, a reaction characteristic of aromatic amines. The oxidation can lead to a variety of products, depending on the oxidizing agent and reaction conditions.

The amino group of aniline and its derivatives can be oxidized to form nitroso or nitro compounds. smolecule.com Common oxidizing agents for such transformations include potassium permanganate (B83412) and chromium trioxide. smolecule.com For instance, the electrochemical oxidation of aniline in the presence of a chloride source has been shown to be an effective degradation method. electrochemsci.org This process involves both direct anodic oxidation and indirect oxidation by electro-generated active chlorine. electrochemsci.org

Furthermore, the oxidative polymerization of aniline and its derivatives is a well-studied process that yields conductive polymers. kpi.uaresearchgate.net This polymerization typically occurs in an acidic medium using an oxidant like ammonium (B1175870) persulfate. researchgate.nettsijournals.com The reaction proceeds through successive oxidation and reduction steps, with the initial formation of a pernigraniline (fully oxidized) state that is then reduced by the aniline monomer present in the reaction mixture. kpi.ua The nature of the substituents on the aniline ring can influence the properties of the resulting polymer. For example, N-alkylanilines tend to form low molecular weight, easily hydrolyzable products. nih.gov

The electrochemical oxidation of N,N-dialkylanilines can also lead to the formation of other products, such as Mannich bases when conducted in the presence of silyl (B83357) enol ethers. researchgate.net The yield of these products is influenced by the electronic nature of the substituents on the aniline ring. researchgate.net

Table 1: Examples of Oxidation Reactions of Aniline Derivatives

| Starting Material | Oxidizing Agent/Method | Product(s) | Reference(s) |

| 3-Chloro-4-(2,4-dimethylphenoxy)aniline | Potassium permanganate, chromium trioxide | Quinones or other oxidized derivatives | smolecule.com |

| Aniline | Electrochemical oxidation (Ti/RuO2 anode, NaCl) | Complete degradation | electrochemsci.org |

| Aniline | Ammonium persulfate (in acidic medium) | Polyaniline | kpi.uaresearchgate.net |

| N,N-dimethylaniline | Electrochemical oxidation (in presence of silyl enol ether) | Mannich bases | researchgate.net |

Reduction Reactions of Functional Groups

Reduction reactions are crucial for the synthesis and transformation of derivatives of this compound, particularly for converting nitro groups into the primary amine.

A common synthetic route to aniline derivatives involves the nitration of a precursor followed by the reduction of the nitro group. For example, the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline involves the nitration of 4-chloro-3,5-dimethylphenol, followed by the reduction of the resulting nitro compound using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. Similarly, the synthesis of 4-(3,4-Dimethylphenoxy)-3-fluoroaniline involves the reduction of a nitro group to an amino group using reducing agents like iron powder in hydrochloric acid. smolecule.com

Other reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can also be employed for the reduction of functional groups in aniline derivatives. smolecule.com The reduction of amides with lithium aluminum hydride (LiAlH₄) is a specific method to produce amines. libretexts.org This reaction proceeds through the nucleophilic addition of a hydride ion to the amide carbonyl, followed by the expulsion of the oxygen atom. libretexts.org This method is effective for both acyclic and cyclic amides. libretexts.org

The choice of reducing agent and reaction conditions is critical and can be tailored to selectively reduce specific functional groups within a molecule. numberanalytics.com

Electrophilic Aromatic Substitution on Constituent Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in aromatic chemistry. masterorganicchemistry.compressbooks.pub The position of substitution is directed by the existing substituents on the rings. The amino group of the aniline moiety is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. byjus.comdoubtnut.com

Halogenation: The direct bromination of anilines can be achieved under mild conditions. beilstein-journals.org For instance, unprotected anilines can be regioselectively brominated at the para-position using copper(II) bromide in an ionic liquid. beilstein-journals.org Due to the high reactivity of the aniline ring, monobromination can be difficult to control, often leading to di- and tri-bromo products. libretexts.org To control the reactivity, the amino group is often acetylated to form an acetanilide, which is less activating but still ortho-para directing. libretexts.org

Nitration: The nitration of aniline derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. orgsyn.org As mentioned, the directing effect of the amino group can be influenced by the acidity of the medium. byjus.comdoubtnut.com In the case of N,N-dimethylaniline, nitration in a strong acid mixture leads to the formation of the meta-nitro product due to the formation of the deactivating anilinium ion. doubtnut.com

Table 2: Electrophilic Aromatic Substitution Reactions on Aniline Derivatives

| Substrate | Reagent(s) | Product | Reference(s) |

| Aniline analogues | CuBr₂ in ionic liquid | para-Bromoaniline analogues | beilstein-journals.org |

| Aniline | Bromine water | 2,4,6-Tribromoaniline | byjus.com |

| N,N-Dimethylaniline | Conc. HNO₃, Conc. H₂SO₄ | meta-Nitro-N,N-dimethylaniline | doubtnut.com |

The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile to form a carbocation intermediate, known as an arenium ion. masterorganicchemistry.compressbooks.pubmakingmolecules.com This is the rate-determining step. masterorganicchemistry.com In the second step, a proton is removed to restore the aromaticity of the ring. masterorganicchemistry.compressbooks.pubmakingmolecules.com

Nucleophilic Substitution Reactions and Transformations

The aniline moiety of this compound can undergo nucleophilic substitution reactions, most notably through the formation of a diazonium salt.

Diazotization: Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form diazonium salts. vedantu.comchemicalnote.com This process is known as diazotization. vedantu.comchemicalnote.com The reaction proceeds through the formation of a nitrosonium ion (NO⁺) which is then attacked by the nucleophilic amine. chemicalnote.com

Diazonium salts are highly versatile intermediates in organic synthesis. The diazonium group can be replaced by a variety of nucleophiles in what are known as Sandmeyer reactions (using copper(I) salts) or other substitution reactions. For example, warming a benzenediazonium (B1195382) chloride solution with water results in the formation of phenol. libretexts.org Aryl halides can also be prepared by treating the diazonium salt with the corresponding copper halide. chemicalnote.com

Coupling Reactions: Diazonium salts can also act as electrophiles and react with activated aromatic compounds, such as phenols and other anilines, in what is known as a coupling reaction to form brightly colored azo compounds. vedantu.comslideshare.net This reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring. slideshare.net

While nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide is difficult, it can occur under harsh conditions or if the aromatic ring is activated by strong electron-withdrawing groups at the ortho and/or para positions. pressbooks.pub

N-Alkylation and Other Amine-Related Transformations

The primary amine group of this compound is a key site for various transformations, including N-alkylation and acylation to form amides.

N-Alkylation: The synthesis of N-alkylated anilines can be achieved through various methods. One approach involves the reaction of an aniline with an alkyl halide. Another method is the reductive amination of a carbonyl compound. A specific example is the preparation of N-ethyl-3,4-(methylenedioxy)aniline, which involves the hydrogenation of a nitration product in the presence of a catalyst, followed by heating. google.com

Amide Formation: The reaction of the amine with a carboxylic acid or its derivative, such as an acyl chloride, leads to the formation of an amide. libretexts.org The direct coupling of a carboxylic acid and an amine is often facilitated by a coupling agent to overcome the competing acid-base reaction. fishersci.co.uk Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uknih.gov The reaction of an amine with an acyl chloride, known as the Schotten-Baumann reaction, is a common and efficient method for amide synthesis. fishersci.co.uk

The reactivity of the amine in acylation can be influenced by its electronic properties. Electron-deficient amines may require specific conditions, such as the use of catalysts like DMAP, to achieve efficient amide bond formation. nih.gov

Design and Synthesis of Derivatives and Analogues of 4 3,4 Dimethylphenoxy Aniline

Strategies for Structural Diversification

The core structure of 4-(3,4-Dimethylphenoxy)aniline provides a robust foundation for extensive chemical modification. Researchers employ several strategies to diversify this scaffold, aiming to create a wide array of derivatives with unique properties. These strategies primarily involve targeted substitutions on the aromatic rings and modifications to the core moieties.

Incorporation of Halogen Substituents

Halogenation is a common strategy to modulate the electronic and steric properties of the this compound scaffold. The introduction of halogen atoms can occur on either the aniline (B41778) or the phenoxy ring, leading to a variety of structural analogues. For instance, the synthesis of 5-Chloro-2-(2,4-dimethylphenoxy)aniline involves the introduction of a chlorine atom onto the aniline ring. This type of modification can be achieved through methods such as the Suzuki-Miyaura coupling or the reduction of precursor nitroarenes.

Another example is the compound 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline, which features a chlorine atom on the phenoxy ring and a trifluoromethyl group on the aniline ring. The synthesis of such molecules often involves a coupling reaction between a substituted aniline and a corresponding phenol (B47542), such as 4-chloro-3,5-dimethylphenol, typically using a base like potassium carbonate to facilitate the reaction. These halogenated derivatives are often synthesized as building blocks for more complex molecules. While some halogenated anilines have been identified as natural products, their use in synthetic chemistry is widespread for creating novel compounds. rsc.org

| Compound Name | Halogen Position(s) | Other Substituents |

|---|---|---|

| 5-Chloro-2-(2,4-dimethylphenoxy)aniline | 5-Cl (Aniline Ring) | 2,4-dimethylphenoxy group |

| 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline | 4-Cl (Phenoxy Ring) | 3,5-dimethylphenoxy group, 2-CF3 (Aniline Ring) |

| 2,4,6-Tribromoaniline | 2,4,6-Br (Aniline Ring) | None |

Modifications of the Phenoxy and Dimethylphenyl Moieties

Altering the structure of the phenoxy and dimethylphenyl groups is a key strategy for structural diversification. This can involve changing the position of the methyl groups on the phenyl ring or replacing them altogether. Research has explored various isomers, such as 4-(2,3-dimethylphenoxy)aniline (B114323) and 4-(3,5-dimethylphenoxy)aniline, to investigate the impact of substituent placement. nih.govambeed.com

Conclusion

4-(3,4-Dimethylphenoxy)aniline stands as a testament to the importance of fundamental chemical structures in driving scientific innovation. From its roots in classical aniline (B41778) chemistry, it has grown into a significant research scaffold with demonstrated utility and future potential. Its synthesis, primarily via modern cross-coupling reactions, provides a reliable supply for researchers. In medicinal chemistry, it serves as a crucial intermediate for developing targeted therapies, particularly kinase inhibitors. In materials science, its structure informs the design of advanced polymers and organic electronic components. As research continues to demand molecules with precise and tunable properties, the role of versatile scaffolds like this compound is set to expand, paving the way for new discoveries in medicine and technology.

Advanced Analytical and Spectroscopic Characterization Methodologies in 4 3,4 Dimethylphenoxy Aniline Research

Crystallographic Studies for Solid-State Structure Determination

Crystallographic techniques are essential for determining the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single-crystal X-ray diffraction is the most definitive method for determining the molecular and crystal structure of a compound. If a suitable single crystal of 4-(3,4-Dimethylphenoxy)aniline can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. This information would reveal the planarity of the aromatic rings and the geometry around the central ether linkage and the amine group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the amine group, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. Although no single-crystal X-ray diffraction data for this compound was found, this method remains the gold standard for unambiguous solid-state structural determination.

常见问题

Basic Research Questions

1. Synthesis and Structural Characterization Q1: What are the common synthesis routes for 4-(3,4-Dimethylphenoxy)aniline, and how can reaction conditions be optimized? Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling between 3,4-dimethylphenol and halogenated aniline derivatives. Key steps include:

- Etherification : Reacting 3,4-dimethylphenol with a nitroaniline derivative under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxy linkage .

- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine .

Optimization involves adjusting solvents (polar aprotic vs. non-polar), temperature (80–120°C), and catalyst loading. Purity is validated via HPLC (>98%) and melting point analysis .

Q2: Which analytical techniques are critical for characterizing this compound? Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₅NO₂: [M+H]⁺ = 230.1181) .

- X-ray Crystallography : Resolves steric effects from dimethyl groups on the phenoxy ring .

Advanced Research Questions

2. Biological Activity and Experimental Design Q3: How can researchers design experiments to evaluate the anti-cancer potential of this compound derivatives? Methodological Answer:

- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values. Compare with controls (e.g., cisplatin) .

- Mechanistic Studies : Perform kinase inhibition assays (e.g., EGFR, VEGFR) to identify targets. Validate via Western blotting for downstream apoptosis markers (e.g., caspase-3) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., Cl, CF₃) to correlate electronic effects with activity .

3. Addressing Data Contradictions Q4: How should researchers resolve contradictions between in vitro activity and poor in vivo efficacy of this compound derivatives? Methodological Answer:

- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to detect plasma concentrations. Poor absorption may require formulation adjustments (e.g., nanoencapsulation) .

- Metabolic Stability : Use microsomal assays (human/rat liver microsomes) to identify rapid clearance. Introduce methyl or fluorine groups to block metabolic hotspots .

4. Structure-Activity Relationship (SAR) Optimization Q5: What strategies enhance the pharmacological profile of this compound derivatives? Methodological Answer:

- Substituent Engineering : Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Scaffold Hybridization : Fuse with piperidine or imidazole rings to enhance solubility and CNS penetration .

- Computational Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., tubulin) and prioritize syntheses .

5. Mechanistic Insights via Computational Models Q6: How can molecular dynamics simulations elucidate the mechanism of action of this compound derivatives? Methodological Answer:

- Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites .

- MD Simulations (GROMACS) : Model ligand-protein interactions (e.g., with topoisomerase II) over 100-ns trajectories to assess stability .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification .

6. Analytical Challenges in Complex Matrices Q7: What advanced techniques address quantification challenges of this compound in biological matrices? Methodological Answer:

- LC-MS/MS with MRM : Use a C18 column (2.6 µm, 100 Å) and transitions like m/z 230 → 184 for selective detection .

- Matrix Effects Mitigation : Apply stable isotope-labeled internal standards (e.g., ¹³C₆-4-(3,4-Dimethylphenoxy)aniline) to correct ion suppression .

7. Stability Under Experimental Conditions Q8: How do researchers ensure compound stability during long-term biological assays? Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes (2–12) for 48 hours. Monitor via HPLC-DAD .

- Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .

8. Synthetic Route Optimization Q9: What green chemistry approaches improve the sustainability of synthesizing this compound? Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 100°C .

- Solvent Recycling : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .

10. Predictive Modeling for Novel Derivatives Q10: How can QSAR models guide the design of novel derivatives with improved properties? Methodological Answer:

- Descriptor Selection : Use Molinspiration to compute logP, polar surface area, and H-bond donors .

- Machine Learning (Random Forest) : Train models on datasets (n > 200) linking substituents to IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。